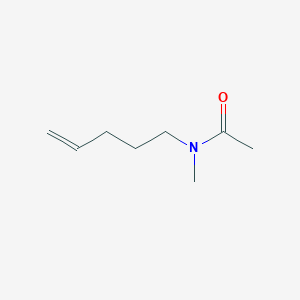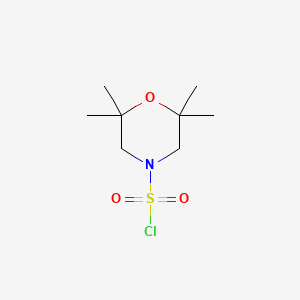![molecular formula C11H14ClNOS B13233305 1-[(3-Chloro-2-methylphenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13233305.png)
1-[(3-Chloro-2-methylphenyl)imino]-1lambda6-thiolan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Chloro-2-methylphenyl)imino]-1lambda6-thiolan-1-one is a chemical compound with the molecular formula C11H14ClNOS and a molecular weight of 243.75 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 1-[(3-Chloro-2-methylphenyl)imino]-1lambda6-thiolan-1-one involves several steps. One common synthetic route includes the reaction of 3-chloro-2-methylaniline with thiophosgene under controlled conditions to form the desired product . The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(3-Chloro-2-methylphenyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
1-[(3-Chloro-2-methylphenyl)imino]-1lambda6-thiolan-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 1-[(3-Chloro-2-methylphenyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[(3-Chloro-2-methylphenyl)imino]-1lambda6-thiolan-1-one can be compared with similar compounds such as:
1-(3-Chloro-2-methylphenyl)-5-imino-3-phenylhydantoin: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in various scientific research applications.
Properties
Molecular Formula |
C11H14ClNOS |
|---|---|
Molecular Weight |
243.75 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)iminothiolane 1-oxide |
InChI |
InChI=1S/C11H14ClNOS/c1-9-10(12)5-4-6-11(9)13-15(14)7-2-3-8-15/h4-6H,2-3,7-8H2,1H3 |
InChI Key |
AOJXGPCNBBVIHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=S2(=O)CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}acetic acid](/img/structure/B13233223.png)

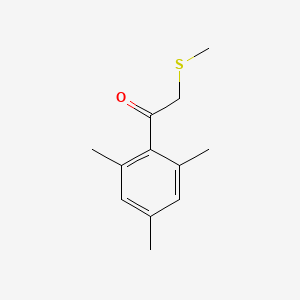
![Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13233255.png)
![2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine hydrochloride](/img/structure/B13233258.png)
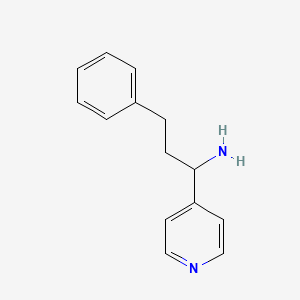
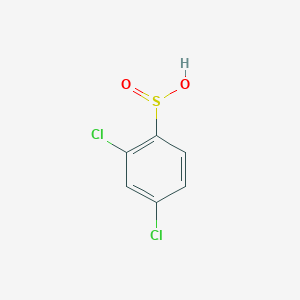
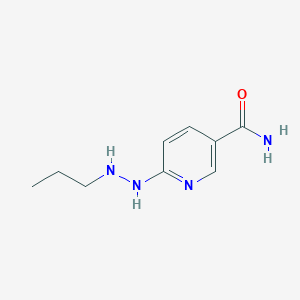
![4-Chloropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13233289.png)

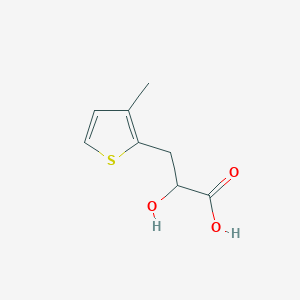
![7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13233297.png)
